molecular formula C17H27N3O3 B2412310 3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 556023-11-1

3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No. B2412310
CAS RN: 556023-11-1
M. Wt: 321.421
InChI Key: JTEKZMBTRWYGKA-UHFFFAOYSA-N
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Description

“3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione” is a chemical compound with the molecular formula C16H25N3O3 and a molecular weight of 307.394. It is a key intermediate in the synthesis of spirotetramat .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction sequence including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by this sequence, which also includes hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a diazaspiro[4.5]decane core, which is a type of spirocyclic compound where two nitrogen atoms are incorporated into the spiro junction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include catalytic hydrogenation, oxidation, Bucherer–Bergs reaction, hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

Scientific Research Applications

Future Directions

The future directions for this compound could involve optimizing the conditions and reducing the synthetic cost of spirotetramat, for which this compound is a key intermediate . Given the efficacy and safety of spirotetramat for crops, as well as its unique properties, spirotetramat has prominent applications and market prospects .

Mechanism of Action

Target of Action

The primary target of 3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood, and motor control .

Mode of Action

This compound acts as a selective agonist at the DOR . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the DOR, activating the receptor and initiating a series of intracellular events .

Biochemical Pathways

The activation of the DOR by the compound triggers a cascade of biochemical reactions. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .

Result of Action

The activation of the DOR by this compound results in analgesic effects, making it potentially useful in the management of pain. Additionally, due to the role of DOR in mood regulation, the compound may also have potential applications in the treatment of mood disorders .

properties

IUPAC Name

3-[2-(azepan-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-13-6-8-17(9-7-13)15(22)20(16(23)18-17)12-14(21)19-10-4-2-3-5-11-19/h13H,2-12H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEKZMBTRWYGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

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